

# 2-Butyloctanedioic acid chemical properties

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## Compound of Interest

Compound Name: 2-Butyloctanedioic acid

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An In-Depth Technical Guide to **2-Butyloctanedioic Acid**: Chemical Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Butyloctanedioic acid** (CAS No. 50905-10-7), tailored for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causal relationships between its structure and properties, offering field-proven insights into its synthesis, characterization, and potential applications.

## Molecular Identity and Structural Elucidation

**2-Butyloctanedioic acid**, also known as 2-butyloctanedioic acid, is a dicarboxylic acid featuring an eight-carbon diacid backbone (octanedioic acid) with a butyl group substituent at the alpha-carbon (C2) position.<sup>[1]</sup> This unique structure, comprising a hydrophobic alkyl chain and two hydrophilic carboxylic acid moieties, dictates its chemical behavior and utility.

The presence of two stereogenic centers means the molecule can exist in multiple stereoisomeric forms, a critical consideration in pharmaceutical applications where enantiomeric purity can dictate biological activity and safety profiles.

Caption: Molecular structure of **2-Butyloctanedioic acid**.

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties is fundamental to designing experiments, formulating products, and predicting the behavior of **2-Butyloctanedioic acid** in various systems.

Property	Value	Source(s)	Rationale & Implications
CAS Number	50905-10-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>	Unique identifier for unambiguous substance registration and literature search.
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>	Confirms the elemental composition.
Molecular Weight	230.30 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>	Essential for stoichiometric calculations in synthesis and analytical quantification.
Physical State	Solid, colorless to pale yellow. <a href="#">[1]</a> <a href="#">[9]</a>	<a href="#">[1]</a> <a href="#">[9]</a>	The long carbon chain and capacity for hydrogen bonding between carboxyl groups favor a solid state at room temperature.
Boiling Point	397.1 °C at 760 mmHg	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[9]</a>	High boiling point is due to strong intermolecular hydrogen bonding from the two carboxylic acid groups. Requires vacuum distillation to prevent decomposition.
Density	1.064 g/cm <sup>3</sup>	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>	Slightly denser than water. Useful for

phase separations  
and process  
engineering  
calculations.

Flash Point

208.1 °C

[2][9]

Indicates a low  
flammability risk under  
standard laboratory  
conditions.

Solubility

Limited in water  
(approx. 540 mg/L at  
20°C).[9] Soluble in  
organic solvents.[1]

[1][9]

The C12 structure  
with a butyl group  
imparts significant  
hydrophobic  
character, limiting  
water solubility  
despite two polar  
carboxyl groups. This  
amphiphilic nature is  
key for surfactant  
applications.

pKa (Predicted)

4.77 ± 0.10

[2]

This value is typical  
for a carboxylic acid.  
[10] As a diprotic acid,  
it will have two  
dissociation  
constants, likely close  
in value. The pKa  
dictates the ionization  
state at a given pH,  
which is critical for  
drug absorption,  
formulation, and buffer  
preparation.

## Reactivity and Chemical Behavior

The reactivity of **2-Butyloctanedioic acid** is governed by its two carboxylic acid functional groups. Its reactions are analogous to those of other dicarboxylic acids like succinic or adipic acid.<sup>[11]</sup>

- **Esterification:** Both carboxyl groups can be readily esterified by reacting with alcohols under acidic catalysis to form mono- or di-esters. This is a common strategy to increase lipophilicity or to create prodrugs.
- **Amide Formation:** Reaction with amines, often via an activated acyl chloride or with coupling agents, yields corresponding amides. This is a cornerstone of peptide synthesis and the creation of polyamide materials.
- **Anhydride Formation:** Intramolecular cyclization to form an anhydride is possible, similar to how succinic acid forms succinic anhydride.<sup>[11][12]</sup> However, the longer chain may favor intermolecular polymerization over the formation of a large cyclic anhydride.
- **Reduction:** The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ), yielding the corresponding diol.
- **Salt Formation:** As an acid, it reacts with bases to form carboxylate salts. This is often used to increase aqueous solubility.

The butyl group at the C2 position provides steric hindrance, which may modulate the reaction rates at the adjacent carboxyl group compared to the terminal one. This could potentially allow for selective mono-functionalization under carefully controlled conditions.

## Synthesis Pathway: A Validated Approach

While multiple synthetic routes are possible, a robust and common approach for creating  $\alpha$ -substituted dicarboxylic acids is through the alkylation of a malonic ester derivative. This method provides excellent control over the final structure.



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Caption: General workflow for malonic ester synthesis of **2-Butyloctanedioic acid**.

## Experimental Protocol: Malonic Ester Synthesis

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize **2-Butyloctanedioic acid**.

Pillar of Trustworthiness: Each step is followed by a purification or verification checkpoint to ensure the integrity of the intermediates and the final product.

Step-by-Step Methodology:

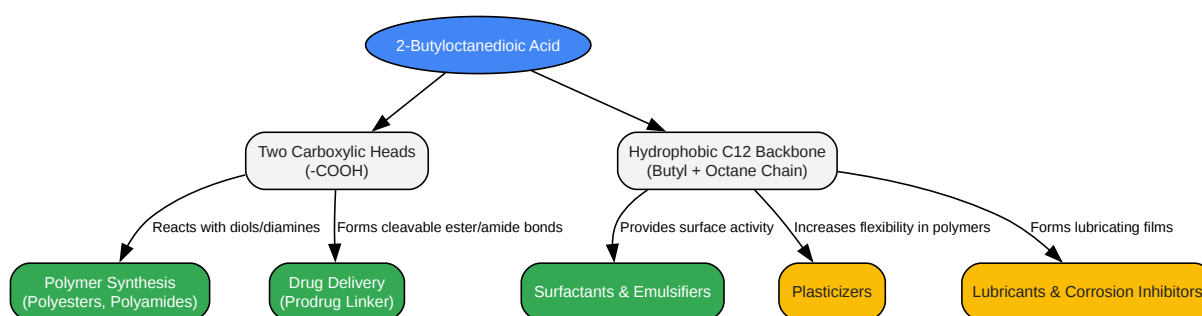
- Preparation of the Substituted Malonate (Notional):
  - Causality: The first step involves creating the C8 backbone. This is achieved by alkylating diethyl malonate with a C6 chain that already contains a protected carboxyl group (e.g., an ester).
  - a. To a solution of sodium ethoxide (1.0 eq) in dry ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C. Stir for 1 hour to form the enolate.
  - b. Add ethyl 6-bromohexanoate (1.0 eq) and reflux the mixture until TLC analysis indicates consumption of the starting malonate.
  - c. Cool, neutralize, and perform an aqueous workup. Purify the resulting tri-ester intermediate via vacuum distillation.
- $\alpha$ -Butylation:
  - Causality: A second alkylation introduces the butyl group at the alpha-carbon.
  - a. Prepare sodium ethoxide (1.0 eq) in dry ethanol. Add the purified tri-ester intermediate (1.0 eq) from the previous step and stir to form the enolate.
  - b. Add 1-bromobutane (1.1 eq) and reflux the mixture for 12-24 hours. Monitor by GC-MS or TLC.

- c. Remove ethanol under reduced pressure. Perform an aqueous workup and purify the crude product (a substituted diethyl malonate) by column chromatography or vacuum distillation.
- Hydrolysis and Decarboxylation:
  - Causality: This final step converts all three ester groups to carboxylic acids, followed by the thermally-driven loss of CO<sub>2</sub> from the unstable malonic acid moiety to yield the final dicarboxylic acid product.
  - a. Dissolve the purified product from Step 2 in an excess of aqueous sodium hydroxide solution (e.g., 20% w/v).
  - b. Heat the mixture to reflux for 4-6 hours to ensure complete saponification of all three ester groups.
  - c. Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate should form.
  - d. Gently heat the acidified mixture to 80-100°C for 1-2 hours to promote decarboxylation (effervescence will be observed).
  - e. Cool the mixture. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
- Purification and Characterization (Self-Validation):
  - a. Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., water or ethyl acetate/hexane) to achieve high purity.
  - b. Melting Point: Determine the melting point of the purified solid. A sharp melting range indicates high purity. The expected range is 66-67 °C.[9]
  - c. NMR Spectroscopy: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the molecular structure. The spectra should be consistent with a C<sub>12</sub>H<sub>22</sub>O<sub>4</sub> structure containing two carboxyl protons, a methine proton at C2, and characteristic methylene and methyl signals.

- d. Mass Spectrometry: Use ESI-MS to confirm the molecular weight ( $m/z$  for  $[M-H]^-$  should be  $\sim 229.14$ ).<sup>[13]</sup>

## Applications in Research and Drug Development

The amphiphilic nature of **2-Butyloctanedioic acid** makes it a versatile molecule for various applications.



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Caption: Logical relationships between structure and applications.

- **Polymer Chemistry:** As a dicarboxylic acid, it serves as a monomer for condensation polymerization.<sup>[1][6]</sup> Reacting it with diols or diamines can produce novel polyesters and polyamides. The butyl side chain disrupts polymer chain packing, which can be exploited to tune physical properties like flexibility, glass transition temperature, and crystallinity.<sup>[5]</sup>
- **Surfactants and Formulation:** Its structure is that of an anionic surfactant. The two carboxylate groups can act as a polar head, while the C12 hydrocarbon body provides the nonpolar tail. This makes it a candidate for use in emulsions, cleaning products, and personal care items.<sup>[2]</sup>
- **Drug Development and Delivery:**



- Prodrug Linker: The diacid functionality makes it an excellent candidate as a linker to conjugate two drug molecules or to attach a drug to a carrier system. The resulting ester or amide bonds can be designed to be cleaved by endogenous enzymes, releasing the active drug at a target site.
- Analogue of Biologically Active Lipids: Substituted dicarboxylic acids can mimic endogenous signaling molecules or metabolic intermediates. Research could explore its potential as an inhibitor or modulator of enzymes involved in fatty acid metabolism. Butyric acid derivatives, for instance, are known to have roles in gut health and as histone deacetylase inhibitors.<sup>[14][15]</sup>
- Plasticizers and Lubricants: The esterified forms of **2-Butyloctanedioic acid**, such as di-n-butyl sebacate, are used as plasticizers to enhance the flexibility of polymers like PVC.<sup>[5]</sup> It can also serve as a synthetic intermediate for lubricants and corrosion inhibitors.<sup>[5][6]</sup>

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